N-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine
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Overview
Description
N-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine is a complex organic compound with a molecular formula of C15H14FN3O4 This compound is characterized by the presence of a fluorophenyl group, a pyridazinone ring, and a beta-alanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine typically involves multi-step organic reactions. One common method includes the acylation of beta-alanine with an appropriate acylating agent, followed by the introduction of the fluorophenyl and pyridazinone groups through nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis equipment, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
N-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and pyridazinone ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The beta-alanine moiety may also contribute to the compound’s overall bioactivity by enhancing its solubility and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
- N-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-L-alanine
- Methyl N-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alaninate
- N-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine
Uniqueness
N-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and lipophilicity, while the pyridazinone ring contributes to its potential biological activities. The beta-alanine moiety further distinguishes it from similar compounds by providing additional sites for chemical modification and improving its pharmacokinetic properties.
Properties
Molecular Formula |
C15H14FN3O4 |
---|---|
Molecular Weight |
319.29 g/mol |
IUPAC Name |
3-[[2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C15H14FN3O4/c16-11-4-2-1-3-10(11)12-5-6-14(21)19(18-12)9-13(20)17-8-7-15(22)23/h1-6H,7-9H2,(H,17,20)(H,22,23) |
InChI Key |
PYDCFTAUMQTUNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC(=O)O)F |
Origin of Product |
United States |
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